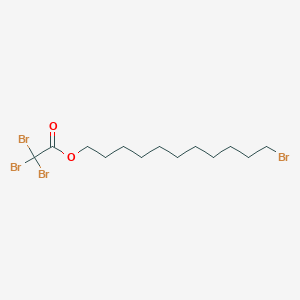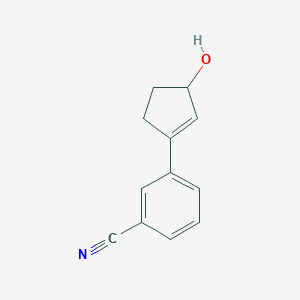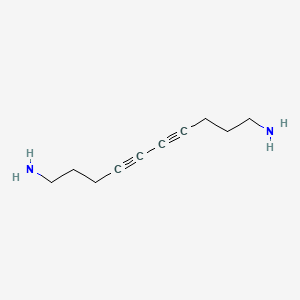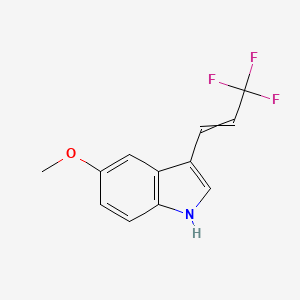
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole typically involves the reaction of 5-methoxyindole with a trifluoropropenylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the trifluoropropenyl group can be reduced to form a saturated propyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)indole-2-carboxylic acid.
Reduction: Formation of 5-methoxy-3-(3,3,3-trifluoropropyl)-1H-indole.
Substitution: Formation of this compound derivatives with various substituents on the indole ring.
Scientific Research Applications
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. For example, the indole ring may interact with biological receptors or enzymes, while the trifluoropropenyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the trifluoropropenyl group, making it less hydrophobic and potentially less bioactive.
3-(3,3,3-Trifluoroprop-1-en-1-yl)-1H-indole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-3-(3,3,3-trifluoropropyl)-1H-indole: A reduced form of the target compound, which may have different chemical and biological properties.
Uniqueness
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is unique due to the presence of both the methoxy and trifluoropropenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
923293-06-5 |
|---|---|
Molecular Formula |
C12H10F3NO |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
5-methoxy-3-(3,3,3-trifluoroprop-1-enyl)-1H-indole |
InChI |
InChI=1S/C12H10F3NO/c1-17-9-2-3-11-10(6-9)8(7-16-11)4-5-12(13,14)15/h2-7,16H,1H3 |
InChI Key |
RULVKUQUBKNHOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)

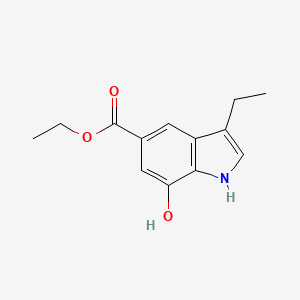
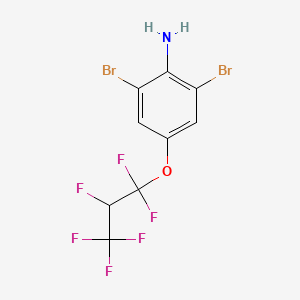
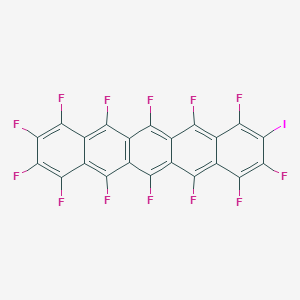
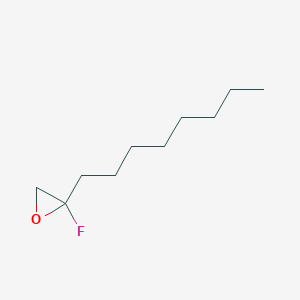

![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
